molecular formula C21H23N3O4 B11262017 N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3,4-diethoxybenzamide

N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3,4-diethoxybenzamide

Cat. No.: B11262017
M. Wt: 381.4 g/mol
InChI Key: UYIQTBWEUCTOLM-UHFFFAOYSA-N
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Description

N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3,4-diethoxybenzamide is a complex organic compound that belongs to the class of pyrido[1,2-A]pyrimidines This compound is characterized by its unique structure, which includes a pyrido[1,2-A]pyrimidine core substituted with dimethyl and diethoxybenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3,4-diethoxybenzamide typically involves multi-step organic reactions. One common approach is the condensation of 2,9-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidine with 3,4-diethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3,4-diethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3,4-diethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3,4-diethoxybenzamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3,4-diethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethoxybenzamide group enhances its solubility and potential interactions with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3,4-diethoxybenzamide

InChI

InChI=1S/C21H23N3O4/c1-5-27-16-10-9-15(12-17(16)28-6-2)20(25)23-18-14(4)22-19-13(3)8-7-11-24(19)21(18)26/h7-12H,5-6H2,1-4H3,(H,23,25)

InChI Key

UYIQTBWEUCTOLM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(N=C3C(=CC=CN3C2=O)C)C)OCC

Origin of Product

United States

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